rac 7-Hydroxy Efavirenz-d4 (Major)

Isotopic Purity Mass Spectrometry Internal Standard

Plasma 7-hydroxy efavirenz degrades rapidly under routine handling (46-69% loss after 24 h at RT), compromising quantitative accuracy. rac 7-Hydroxy Efavirenz-d4 (Major) resolves this via isotope dilution LC-MS/MS, providing a +4 Da mass shift and co-elution with the native analyte to compensate for matrix effects. • Validated method accuracy: -0.4% to 2.3%; precision CV 2.8-5.0% (125-25,000 ng/mL range) • Isotopic profile: 84% d₄, 12% d₅, 2% d₃, 1% d₆; documented and controlled • Enables reliable pediatric trial quantification and CYP2A6/CYP2B6 pharmacogenetic studies

Molecular Formula C14H9ClF3NO3
Molecular Weight 335.7
CAS No. 1189857-89-3
Cat. No. B563797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 7-Hydroxy Efavirenz-d4 (Major)
CAS1189857-89-3
Synonyms6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-7-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
Molecular FormulaC14H9ClF3NO3
Molecular Weight335.7
Structural Identifiers
SMILESC1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)O)Cl)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO3/c15-9-5-8-10(6-11(9)20)19-12(21)22-13(8,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21)/i1D2,2D2
InChIKeyGZMDZAYFVCXHFM-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 7-Hydroxy Efavirenz-d4 (Major): Deuterated Internal Standard


rac 7-Hydroxy Efavirenz-d4 (Major) is a stable isotope-labeled analog of 7-hydroxy efavirenz, a pharmacologically relevant metabolite of the HIV-1 non-nucleoside reverse transcriptase inhibitor efavirenz [1]. As a deuterated internal standard (d4), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enable accurate quantification of 7-hydroxy efavirenz in biological matrices [2]. The compound incorporates four deuterium atoms on the cyclopropyl ring, providing a nominal mass shift of +4 Da relative to the unlabeled analyte, which minimizes isotopic interference while maintaining near-identical physicochemical properties essential for robust analytical method performance [3].

Why Substitution Fails for rac 7-Hydroxy Efavirenz-d4


Generic substitution in quantitative LC-MS/MS workflows is precluded by three critical factors. First, the unlabeled 7-hydroxy efavirenz analyte exhibits significant instability in plasma under common handling conditions (46-69% loss after 24h at room temperature; 90-95% loss after 1h at 60°C), rendering it unsuitable as a reliable calibration standard without immediate stabilization [1]. Second, alternative deuterated efavirenz metabolites (e.g., 8-hydroxy efavirenz-d4) or parent drug internal standards (efavirenz-d4) possess different chromatographic retention and ionization efficiencies, violating the fundamental principle of isotope dilution that requires co-eluting, chemically identical internal standards for matrix effect compensation [2]. Third, the specific isotopic enrichment profile of rac 7-hydroxy efavirenz-d4 (Major) (84% d4, 12% d5, 2% d3, 1% d6) is documented and controlled, whereas other vendors or alternative d4 batches may exhibit different isotopic distributions that could bias quantification if not properly characterized .

Quantitative Differentiation of rac 7-Hydroxy Efavirenz-d4


Isotopic Enrichment and Lot Consistency

rac 7-Hydroxy Efavirenz-d4 (Major) is supplied with a documented isotopic distribution that differs substantially from theoretical 100% d4 enrichment. A representative lot analysis confirms the isotopic composition as 84% d4, 12% d5, 2% d3, and 1% d6 [1]. In contrast, unlabeled 7-hydroxy efavirenz (0% deuterium incorporation) cannot serve as an internal standard due to identical mass-to-charge ratio and ion suppression vulnerabilities [2]. Alternative deuterated efavirenz internal standards (e.g., parent efavirenz-d4 or 8-hydroxy efavirenz-d4) are chemically distinct analytes with different chromatographic behavior, rendering them unsuitable for 7-hydroxy efavirenz-specific isotope dilution [3].

Isotopic Purity Mass Spectrometry Internal Standard

Mass Spectrometric Differentiation and Specificity

The deuterium labeling of rac 7-Hydroxy Efavirenz-d4 (Major) yields a precursor ion m/z of 334.0401 and a product ion m/z of 257.9939 in positive ion mode LC-HRMS/MS [1]. This represents a +4 Da shift from the unlabeled 7-hydroxy efavirenz precursor ion (m/z 330). By comparison, the parent efavirenz-d4 internal standard used for efavirenz quantification exhibits different transitions (m/z 318.0452→248.0420), confirming that these internal standards are not interchangeable [2]. The +4 Da mass difference provides sufficient separation from the unlabeled analyte's isotopic envelope to minimize cross-talk, while avoiding the chromatographic retention time shifts sometimes observed with higher deuterium incorporation (e.g., d5 or d6) .

Mass Spectrometry Selected Reaction Monitoring Isotope Dilution

Validated Method Performance Metrics

In a fully validated LC-HRMS/MS method employing rac 7-Hydroxy Efavirenz-d4 (Major) as the internal standard for 7-hydroxy efavirenz, the between-run accuracy ranged from -0.4% to 2.3% and between-run precision (CV%) ranged from 2.8% to 5.0% across quality control levels in human plasma [1]. These validation metrics meet the stringent EMA bioanalytical method validation guidelines. In contrast, methods that rely on unlabeled structural analogs as internal standards typically exhibit wider variability (CV% often >15%) due to differential matrix effects and extraction recovery, as documented for other efavirenz metabolite assays lacking isotopically matched internal standards [2].

Method Validation Accuracy Precision Bioanalysis

Thermal Stability and Solid-State Integrity

rac 7-Hydroxy Efavirenz-d4 (Major) exhibits a melting point exceeding 194°C (decomposition), as specified in the technical datasheet . This high thermal stability ensures the compound remains as an off-white solid under recommended storage conditions (2-8°C, protected from light), minimizing degradation during shipping and long-term storage. In stark contrast, the unlabeled 7-hydroxy efavirenz analyte demonstrates profound instability in solution and biological matrices, with losses of 46-69% after 24 hours at room temperature and 90-95% after 1 hour at 60°C [1]. This inherent instability of the analyte underscores the necessity of a stable, structurally identical internal standard that can be reliably prepared and stored as a reference material.

Compound Stability Storage Conditions Procurement

Pediatric Pharmacokinetic Studies and Regulatory Bioanalysis

The validated LC-HRMS/MS method employing rac 7-Hydroxy Efavirenz-d4 (Major) was successfully applied to quantify 7-hydroxy efavirenz in plasma samples obtained from children receiving efavirenz-based antiretroviral therapy [1]. The method achieved a measuring range of 125-25,000 ng/mL for 7-OH-EFV, with lower limit of quantification (LLOQ) accuracy of -0.4% and precision (CV%) of 10.0-12.2% in pediatric plasma [2]. Methods lacking this specific internal standard, particularly those using unlabeled 7-hydroxy efavirenz as a calibration reference, are confounded by the analyte's documented instability in pediatric plasma samples, potentially leading to falsely low concentration estimates and erroneous pharmacokinetic conclusions [3].

Pediatric Pharmacology Regulatory Bioanalysis Therapeutic Drug Monitoring

Applications of rac 7-Hydroxy Efavirenz-d4


Pediatric Pharmacokinetic Quantification

The validated LC-HRMS/MS method using rac 7-Hydroxy Efavirenz-d4 (Major) as internal standard is directly applicable to pediatric clinical trials investigating efavirenz metabolism and exposure-response relationships. The method's demonstrated accuracy (between-run accuracy -0.4% to 2.3%) and precision (CV% 2.8-5.0%) in human plasma, coupled with a validated measuring range of 125-25,000 ng/mL, ensures reliable quantification in limited-volume pediatric samples [1]. This addresses a critical gap, as previous studies have highlighted the instability of 7-hydroxy efavirenz in pediatric plasma, making isotopically matched internal standardization essential for obtaining accurate concentration data [2].

Pharmacogenetic Studies of CYP2A6 and CYP2B6

Accurate measurement of plasma 7-hydroxy efavirenz concentrations is fundamental for elucidating the functional impact of CYP2A6 and CYP2B6 genetic variants on efavirenz metabolism. Studies have identified significant associations between CYP2A6 polymorphisms and lower plasma 7-hydroxy efavirenz concentrations (β = -0.59, P = 0.01) and between CYP2B6 rs2279345 and the 7-hydroxy-efavirenz:efavirenz ratio (P < 0.05) [1]. Use of rac 7-Hydroxy Efavirenz-d4 (Major) as the internal standard minimizes analytical variability, thereby increasing statistical power to detect true pharmacogenetic signals and avoiding false-negative findings attributable to assay imprecision [2].

Regulated Bioanalysis for ANDA and NDA Submissions

For abbreviated new drug applications (ANDAs) and new drug applications (NDAs) involving efavirenz formulations, regulatory agencies (e.g., FDA, EMA) require validated bioanalytical methods for metabolite quantification. The use of rac 7-Hydroxy Efavirenz-d4 (Major) as a stable isotope-labeled internal standard satisfies the gold standard for bioanalytical method validation per EMA and FDA guidance, as demonstrated by the fully validated method meeting all EMA criteria for precision, accuracy, and selectivity [1]. The compound's documented isotopic purity and defined mass transition (m/z 334.0401→257.9939) provide the traceability and specificity required for regulatory acceptance [2].

Efavirenz-Associated Neurotoxicity Investigation

Emerging evidence links efavirenz metabolites, including 7-hydroxy efavirenz, to neuropsychiatric adverse effects. Accurate quantification of 7-hydroxy efavirenz in cerebrospinal fluid (CSF) and plasma is essential for testing the hypothesis that metabolite accumulation contributes to CNS toxicity [1]. The stability of rac 7-Hydroxy Efavirenz-d4 (Major) as a solid reference standard, combined with its use as an internal standard in validated LC-MS/MS methods, ensures that measured 7-hydroxy efavirenz concentrations reflect true in vivo exposure rather than pre-analytical degradation artifacts [2]. This reliability is paramount for establishing valid exposure-toxicity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac 7-Hydroxy Efavirenz-d4 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.